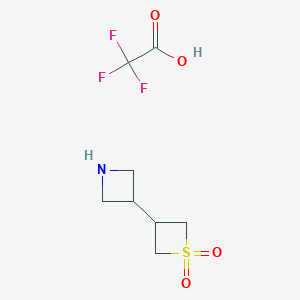

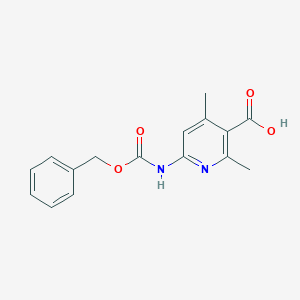

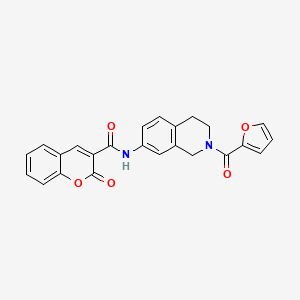

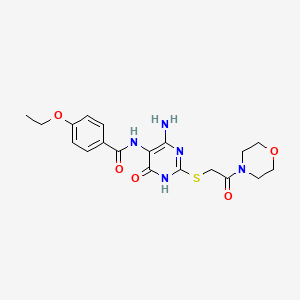

![molecular formula C19H17ClN4O2S2 B2775190 4-chloro-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392296-28-5](/img/structure/B2775190.png)

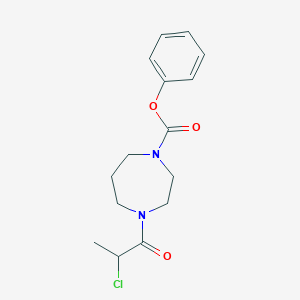

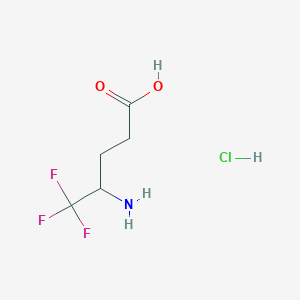

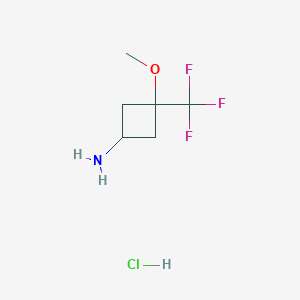

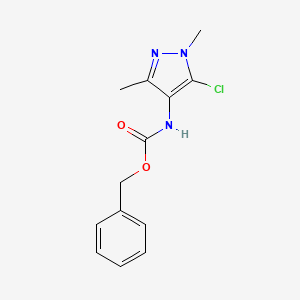

4-chloro-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves several steps. Starting from 4-chlorobenzoic acid, new derivatives can be synthesized in six steps . The process involves esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization . This leads to the formation of an intermediate, which is then converted into a sulfonyl chloride, followed by nucleophilic attack of the amines .Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities . The 1,3,4-thiadiazole moiety, which is part of the compound, exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .Wissenschaftliche Forschungsanwendungen

Morphology Control in Solar Cells

Research on polymers closely related to the chemical structure , such as polycarbazole derivatives, has shown significant applications in solar cell technology. Incremental increases in specific solvents for polymer solutions lead to controlled morphology and improved photovoltaic performance in solar cells. The study demonstrates the importance of polymer-solvent interactions and the resulting effects on device efficiency, highlighting the potential for chemical compounds with similar structures to be utilized in the development of solar cell technologies (Chu et al., 2011).

Antimicrobial and Larvicidal Activities

Novel thiadiazole derivatives have been explored for their antimicrobial properties against various bacterial and fungal pathogens. Such compounds are synthesized through specific reactions and evaluated for growth inhibition capabilities, showing potential as agents in combating microbial infections and as mosquito larvicides (Kumara et al., 2015).

Pro-apoptotic Activities in Cancer Research

Certain indapamide derivatives, incorporating elements of the chemical structure of interest, exhibit pro-apoptotic activities, demonstrating potential as anticancer agents. Specific compounds have shown effectiveness in inhibiting melanoma cell growth, indicating the relevance of similar chemical frameworks in the development of cancer therapeutics (Yılmaz et al., 2015).

Catalysts in Chemical Syntheses

Compounds related to the specified chemical structure have been utilized as catalysts in the synthesis of various organic derivatives. Their applications in facilitating one-pot multi-component reactions in aqueous media, adhering to green chemistry principles, underscore the utility of such chemicals in environmentally friendly synthetic methodologies (Khazaei et al., 2015).

Carbonic Anhydrase Inhibition

Research into sulfonamide derivatives, which share functional groups with the compound , has revealed significant inhibitory effects on carbonic anhydrase isozymes, suggesting potential therapeutic applications in conditions where modulation of enzyme activity is beneficial (Supuran et al., 2003).

Wirkmechanismus

The mechanism of action of similar compounds involves interactions with various biological targets. For instance, some 1,3,4-thiadiazole derivatives have shown good potency as anticonvulsant agents which are highly effective and have less toxicity . They inhibit carbonic anhydrase, which is effective against mild convulsions .

Zukünftige Richtungen

The future directions for research on “4-chloro-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. For instance, further studies could investigate their potential as anticonvulsant agents or their inhibitory activity against enzymes like urease .

Eigenschaften

IUPAC Name |

4-chloro-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O2S2/c1-11-7-12(2)9-15(8-11)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-3-5-14(20)6-4-13/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWOJWQQKLUHLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Fluorophenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2775111.png)

![[9-(4-Methylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone](/img/structure/B2775117.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B2775121.png)

![2-(methylthio)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2775129.png)

![5-Chloro-2-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine](/img/structure/B2775130.png)